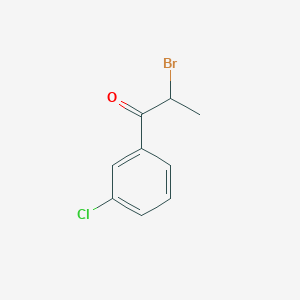

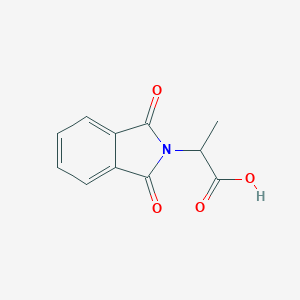

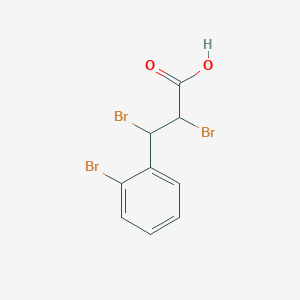

2,3-二溴-3-(2-溴苯基)丙酸

描述

Synthesis Analysis

The synthesis of compounds related to 2,3-Dibromo-3-(2-bromophenyl)propionic acid typically involves multi-step chemical reactions, including bromination, acylation, and hydrolysis processes. For example, the synthesis of related bromophenols and propionic acid derivatives involves bromination with dibromo compounds in the presence of catalytic amounts of acids, yielding high product efficiency under optimized conditions (Ai, 2002).

Molecular Structure Analysis

The molecular structure of compounds similar to 2,3-Dibromo-3-(2-bromophenyl)propionic acid often features a complex arrangement of atoms, with bromophenyl groups and a propionic acid moiety. For instance, certain bromophenol derivatives exhibit planar configurations and significant dihedral angles between bromophenyl and other molecular groups, contributing to their unique chemical reactivity and interactions (Escobar et al., 2012).

Chemical Reactions and Properties

Bromophenol derivatives, including those structurally related to 2,3-Dibromo-3-(2-bromophenyl)propionic acid, participate in a variety of chemical reactions. These reactions can involve substitutions, additions, or eliminations facilitated by the bromine atoms' electronic effects and the compounds' overall structural characteristics. Their reactivity is further influenced by the presence of other functional groups, such as hydroxyl or methoxy groups, within the molecule (Zhao et al., 2004).

科学研究应用

植物毒性和突变效应

由Jităreanu等人(2013年)进行的研究重点关注桂皮酸衍生物,包括2,3-二溴-3-(2-溴苯基)丙酸的植物毒性和遗传毒性。这项研究发现这些化合物对小麦幼苗的生长有轻微抑制作用,抑制了发芽,并影响了幼苗的新陈代谢。它还诱导染色体畸变,暗示了潜在的突变效应(Jităreanu等人,2013年)。

分子结构分析

Fun等人(2010年)的一项研究分析了相关化合物的分子结构,提供了有关其构象和分子间相互作用的见解。这类研究对于理解类似化合物的化学行为至关重要(Fun et al., 2010)。

天然溴酚类化合物的合成

Bayrak和Menzek(2020年)报道了天然溴酚类化合物的首次合成,包括2,3-二溴-3-(2-溴苯基)丙酸的衍生物。这项研究有助于理解生产这类化合物的合成途径(Bayrak & Menzek, 2020)。

溴酚类化合物的抗氧化活性

Li等人(2011年)从海洋红藻中分离出溴酚类化合物,并评估了它们的抗氧化活性。他们的研究结果表明这些化合物,包括2,3-二溴-3-(2-溴苯基)丙酸,在天然抗氧化剂配方中具有潜在应用(Li et al., 2011)。

有机合成中的应用

Christiansen等人(2010年)的研究表明了一种相关化合物在合成FFA1受体激动剂中的应用。这说明了这类化合物在制药剂开发中的实用性(Christiansen et al., 2010)。

丙酸的生产

Gonzalez-Garcia等人(2017年)讨论了丙酸的微生物发酵,强调了类似2,3-二溴-3-(2-溴苯基)丙酸这样的化合物在食品和制药等各行业中的重要性(Gonzalez-Garcia et al., 2017)。

生物纳米复合材料的开发

Totaro等人(2017年)探讨了类似化合物3-(4-羟基苯基)丙酸作为生物纳米复合材料中的有机改性剂的应用,展示了这类化合物在材料科学中的潜力(Totaro et al., 2017)。

安全和危害

“2,3-Dibromo-3-(2-bromophenyl)propionic acid” is considered hazardous. It causes severe skin burns and eye damage. It is recommended to wear personal protective equipment/face protection and avoid ingestion and inhalation6.

未来方向

There is no specific information available on the future directions of “2,3-Dibromo-3-(2-bromophenyl)propionic acid”. However, it is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads7, indicating potential applications in the field of organic electronics and photovoltaics.

Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.

属性

IUPAC Name |

2,3-dibromo-3-(2-bromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br3O2/c10-6-4-2-1-3-5(6)7(11)8(12)9(13)14/h1-4,7-8H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOATZQRJTIURPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(C(=O)O)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dibromo-3-(2-bromophenyl)propionic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![S-[2-(4-Pyridyl)ethyl] thiolactic acid](/img/structure/B15135.png)

![S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt](/img/structure/B15136.png)